molecular formula C18H16N2O6S2 B2447441 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034264-55-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2447441
M. Wt: 420.45
InChI Key: HOQIHDVRYSNTDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the condensation of 2-Thiopheneethylamine with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . Methyl furan-2-carboxylate reacts with bromine in the presence of aluminium chloride to give the 4,5-dibromo-ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The presence of furan and thiophene rings, along with a benzo[d]oxazole ring, contributes to its unique properties.


Chemical Reactions Analysis

The presence of 1,2-dichloroethane changes the course of the reaction, the product then being the 4-bromo-5-chloro-ester . This suggests that the compound may undergo various reactions depending on the conditions and reactants present.

Scientific Research Applications

Potential Research Applications

Carbonic Anhydrase Inhibition : Sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide , have been explored for their potential as carbonic anhydrase inhibitors. This application is significant in the context of reducing intraocular pressure in conditions like glaucoma, although specific compounds may vary in their effectiveness across different studies (Werner Eb et al., 1987).

Bilirubin Displacement : Research has examined the effects of sulfonamides on bilirubin-binding capacity, indicating that compounds like furosemide can displace bilirubin from albumin, potentially affecting jaundiced infants. Such studies highlight the biochemical interactions between sulfonamides and blood components, suggesting areas for further investigation in drug design and the management of jaundice (S. Shankaran & R. Poland, 1977).

Imaging Agent for Inflammation : Sulfonamide derivatives have also been explored as imaging agents in the context of inflammation and amyloid plaque detection. For instance, compounds such as [11C]-PiB are used in PET imaging to assess inflammation and amyloid deposition in diseases like Alzheimer's and moyamoya disease, underscoring the potential of sulfonamide derivatives in diagnostic imaging (A. Surmak et al., 2019).

Environmental and Human Exposure : Research into sulfonamides extends beyond medical applications to include studies on environmental presence and human exposure. For example, studies on perfluorinated sulfonamides have investigated their occurrence in indoor and outdoor environments, revealing their widespread presence and raising questions about human exposure and health impacts (M. Shoeib et al., 2005).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-20-13-10-12(6-7-14(13)26-17(20)21)28(23,24)19-11-18(22,15-4-2-8-25-15)16-5-3-9-27-16/h2-10,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQIHDVRYSNTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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